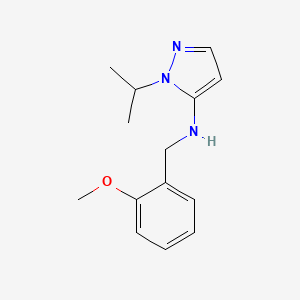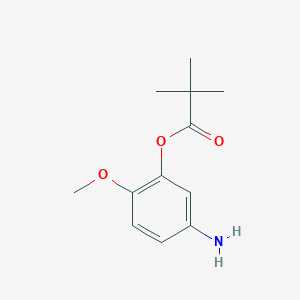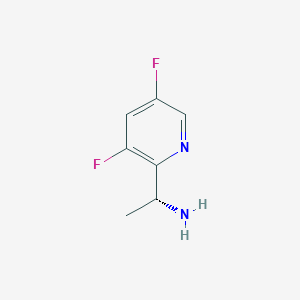amino}ethan-1-ol hydrochloride](/img/structure/B11732074.png)
2-{[(3-Aminophenyl)methyl](methyl)amino}ethan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(3-アミノフェニル)メチルアミノ}エタン-1-オール塩酸塩は、医薬品化学や有機合成など、さまざまな分野で重要な用途を持つ化学化合物です。この化合物は、アミノフェニル基、メチルアミノ基、エタン-1-オール部分の独特な構造が特徴であり、すべて塩酸塩と組み合わされています。
2. 製法
合成経路と反応条件: 2-{(3-アミノフェニル)メチルアミノ}エタン-1-オール塩酸塩の合成は、通常、以下の手順を伴います。
出発物質: 合成は、3-ニトロベンジルクロリドとメチルアミンから始まります。
還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元されます。
アルキル化: 得られた3-アミノベンジルアミンは、次に塩基性条件下で2-クロロエタノールでアルキル化されて目的の化合物を生成します。
塩酸塩形成: 最後に、遊離塩基は塩酸で処理することにより塩酸塩に変換されます。
工業的生産方法: 工業的な設定では、合成は、品質と収量の一貫性を確保するために、連続フロー反応器を使用してスケールアップできる場合があります。反応条件は、副生成物を最小限に抑え、プロセスの効率を最大化するために最適化されます。
反応の種類:
酸化: この化合物は、特にアミノ基とヒドロキシル基で酸化反応を起こす可能性があります。
還元: 前駆体中のニトロ基はアミノ基に還元できます。
置換: ベンジル位は求核置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を使用できます。
還元: パラジウム触媒を伴う水素ガスが一般的に使用されます。
置換: メトキシドナトリウムなどの求核剤は、塩基性条件下で使用できます。
主な生成物:
酸化: 生成物には、キノンや他の酸化された誘導体を含めることができます。
還元: 主要な生成物はアミノ誘導体です。
置換: 置換されたベンジル誘導体が生成されます。
4. 科学研究における用途
2-{(3-アミノフェニル)メチルアミノ}エタン-1-オール塩酸塩は、科学研究において幅広い用途を持っています。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、抗菌性や抗癌性など、潜在的な生物学的活性を研究されています。
医学: 医薬品開発のためのビルディングブロックとして役立ちます。
産業: 染料、顔料、その他の工業用化学品の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{(3-Aminophenyl)methylamino}ethan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitrobenzyl chloride and methylamine.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting 3-aminobenzylamine is then alkylated with 2-chloroethanol under basic conditions to yield the target compound.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The benzyl position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is commonly employed.
Substitution: Nucleophiles like sodium methoxide can be used under basic conditions.
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary product is the amino derivative.
Substitution: Substituted benzyl derivatives are formed.
科学的研究の応用
2-{(3-Aminophenyl)methylamino}ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
2-{(3-アミノフェニル)メチルアミノ}エタン-1-オール塩酸塩の作用機序は、特定の分子標的との相互作用を伴います。アミノフェニル基は、酵素や受容体と相互作用して、その活性を調節できます。この化合物は、水素結合やその他の非共有結合にも参加する可能性があり、その生物学的効果に影響を与えます。
類似の化合物:
- 2-{(4-アミノフェニル)メチルアミノ}エタン-1-オール塩酸塩
- 2-{(3-アミノフェニル)メチルアミノ}エタン-1-オール塩酸塩
- 2-{(3-アミノフェニル)メチルアミノ}プロパン-1-オール塩酸塩
比較:
- 構造上の違い: フェニル環上のアミノ基の位置、またはアルキル鎖の長さは異なる場合があります。
- 独自の特性: 2-{(3-アミノフェニル)メチルアミノ}エタン-1-オール塩酸塩は、その特定の置換パターンによって独特であり、異なる生物学的活性と化学反応性を付与する可能性があります。
類似化合物との比較
- 2-{(4-Aminophenyl)methylamino}ethan-1-ol hydrochloride
- 2-{(3-Aminophenyl)methylamino}ethan-1-ol hydrochloride
- 2-{(3-Aminophenyl)methylamino}propan-1-ol hydrochloride
Comparison:
- Structural Differences: The position of the amino group on the phenyl ring or the length of the alkyl chain can vary.
- Unique Properties: 2-{(3-Aminophenyl)methylamino}ethan-1-ol hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
特性
分子式 |
C10H17ClN2O |
|---|---|
分子量 |
216.71 g/mol |
IUPAC名 |
2-[(3-aminophenyl)methyl-methylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-12(5-6-13)8-9-3-2-4-10(11)7-9;/h2-4,7,13H,5-6,8,11H2,1H3;1H |
InChIキー |
WGNBVVNADAEKTK-UHFFFAOYSA-N |
正規SMILES |
CN(CCO)CC1=CC(=CC=C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![butyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731991.png)

![2-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11732021.png)
![2-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11732022.png)

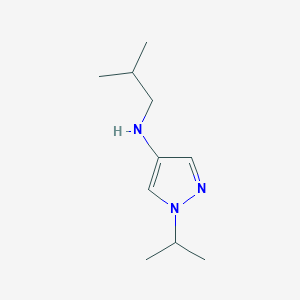
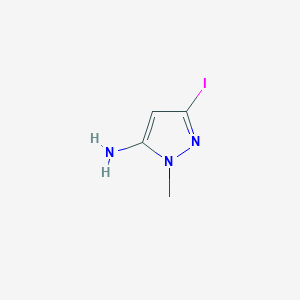
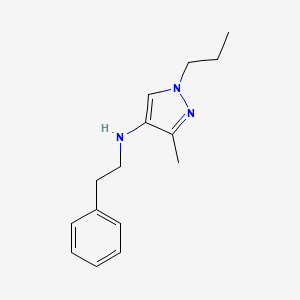
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11732040.png)
![5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11732044.png)
